Superior Antibacterial Potency of 2-(m-Methoxyphenyl)-Substituted Derivative Relative to Ampicillin and Streptomycin
A derivative of thieno[2,3-d]pyrimidin-4(3H)-one (Compound 22) exhibits broad-spectrum antibacterial activity that is quantitatively superior to the clinical comparators ampicillin and streptomycin. In standardized microdilution assays against a panel of Gram-positive and Gram-negative bacteria, Compound 22 achieved minimum inhibitory concentration (MIC) values ranging from 0.05 to 0.13 mM, representing a 6- to 15-fold increase in potency compared to the control antibiotics [1].
| Evidence Dimension | Antibacterial Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 0.05 - 0.13 mM (range against panel of 8 strains) |
| Comparator Or Baseline | Streptomycin and Ampicillin (control antibiotics) |
| Quantified Difference | 6- to 15-fold more potent than controls |
| Conditions | Broth microdilution assay against four Gram-positive and four Gram-negative bacterial species. |
Why This Matters
This 6-15x potency improvement directly translates to a lower required dose for achieving bacterial growth inhibition, a key advantage for lead selection in anti-infective drug discovery aimed at overcoming antibiotic resistance.
- [1] Magoulas, G. E.; et al. Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorg. Chem. 2021, 106, 104509. View Source
